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molecular formula C15H9FO4 B8289084 2-(4-Fluorophenyl)-5-hydroxybenzofuran-3-carboxylic acid

2-(4-Fluorophenyl)-5-hydroxybenzofuran-3-carboxylic acid

Cat. No. B8289084
M. Wt: 272.23 g/mol
InChI Key: HZIKQUPQHICAGZ-UHFFFAOYSA-N
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Patent
US08048887B2

Procedure details

To a mixture of 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate (1 g, 3.5 mmol, 1 eq) in a 1:1 mixture of MeOH/THF at ambient temperature was added 5 eq. of NaOH and heated to 60° C. for 3 h. The mixture was cooled to ambient temperature and to 0° C. in an ice-water bath, it was acidified slowly with 1.5 N HCl and then concentrated. The mixture with white precipitates was diluted with water and filtered to get the solid. It is further washed with water and dried in vacuum. Yield: 0.9 g (94.6%). 1H NMR (400 MHz, DMSO-d6): δ 6.82-6.85 (m, 1H), 7.35-7.40 (m, 3H), 7.46-7.49 (d, 1H, J=8.84 Hz), 8.02-8.05 (m, 2H), 9.4 (s, 1H), 13.05 (s, 1H). LCMS: (ES−) m/z=271.1
Name
2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
MeOH THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][C:11]=3[C:12]=2[C:13]([O-:15])=[O:14])=[CH:4][CH:3]=1.[OH-].[Na+].Cl>CO.C1COCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][C:11]=3[C:12]=2[C:13]([OH:15])=[O:14])=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1OC2=C(C1C(=O)[O-])C=C(C=C2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
MeOH THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature and to 0° C. in an ice-water bath
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The mixture with white precipitates
ADDITION
Type
ADDITION
Details
was diluted with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to get the solid
WASH
Type
WASH
Details
It is further washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C=1OC2=C(C1C(=O)O)C=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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